Resminostat

Catalog No.
S548415
CAS No.
864814-88-0
M.F
C16H19N3O4S
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resminostat

CAS Number

864814-88-0

Product Name

Resminostat

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N

SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

4SC201; 4SC-201; 4SC 201; RAS-2410; RAS2410; RAS 2410; Resminostat.

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO

Description

The exact mass of the compound Resminostat is 349.10963 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Resminostat, also known as 4SC-201, is a small molecule inhibitor that belongs to a class of drugs called Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins that package DNA within the cell nucleus. Resminostat works by blocking the activity of HDACs, leading to increased acetylation of histones and altered gene expression patterns. This altered gene expression can have various effects on cancer cells, making Resminostat a potential therapeutic agent [].

  • Studies have shown that Resminostat can induce cell death (apoptosis) in various cancer cell lines, including those from leukemia, lymphoma, and solid tumors [, ].
  • Resminostat may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development [].
  • Additionally, research suggests that Resminostat can enhance the sensitivity of cancer cells to other cancer therapies, such as chemotherapy and radiation therapy [].

Resminostat, also known as 4SC-201 or RAS2410, is an orally bioavailable compound classified as a histone deacetylase inhibitor. It primarily targets class I, IIb, and IV histone deacetylases, with a significant specificity for HDAC6. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce hyperacetylation of histones and non-histone proteins, resulting in altered gene expression and inhibition of tumor growth .

Resminostat's anti-cancer activity is believed to be linked to its inhibition of HDACs. HDACs regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, Resminostat can cause an accumulation of acetylated histones, leading to changes in gene expression that may promote cell death in cancer cells [, ].

As Resminostat is still under investigation, comprehensive safety data is not publicly available. However, some clinical trials have reported side effects such as fatigue, nausea, and diarrhea []. More research is needed to fully understand the safety profile of Resminostat.

Please Note:

  • This analysis is for informational purposes only and does not constitute medical advice.
  • Due to the ongoing research phase of Resminostat, some information may be limited or unavailable.
  • Further research is necessary to fully understand the potential of Resminostat as a cancer treatment.

Resminostat functions by inhibiting the activity of histone deacetylases. The inhibition leads to the accumulation of acetylated histones, which disrupts chromatin remodeling and transcriptional regulation of tumor suppressor genes. This mechanism is crucial for inducing apoptosis in cancer cells . The chemical structure of resminostat includes a sulfonamide group linked to a benzene ring, contributing to its reactivity and biological activity .

The biological activity of resminostat is primarily characterized by its antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines at low micromolar concentrations. In preclinical studies, resminostat demonstrated significant anti-tumor activity in models of cutaneous T-cell lymphoma and hepatocellular carcinoma, among others . The compound also enhances the immune response against tumors by increasing natural killer cell activity and improving antigen presentation .

Resminostat is primarily investigated for its applications in oncology. It has been evaluated in clinical trials for various malignancies, including:

  • Hepatocellular carcinoma: Received orphan drug designation from the FDA.
  • Cutaneous T-cell lymphoma: Demonstrated efficacy in phase II trials.
  • Hodgkin's lymphoma: Underwent evaluation for relapsed or refractory cases.
  • Colorectal carcinoma: Studied specifically in K-ras mutated cases .

Its potential extends beyond these indications as ongoing research explores its use in combination therapies with other anticancer agents.

Interaction studies have shown that resminostat can synergize with other therapies, enhancing their efficacy. For instance, when combined with sorafenib or irinotecan, resminostat exhibited additive anti-tumor effects in preclinical models. Additionally, pharmacokinetic studies indicate that resminostat maintains a dose-proportional pharmacokinetic profile with optimal pharmacodynamic activity observed at higher doses .

Resminostat shares similarities with other histone deacetylase inhibitors but stands out due to its unique selectivity and safety profile. Here are some comparable compounds:

Compound NameMechanismApproved IndicationsUnique Features
VorinostatHistone deacetylase inhibitorCutaneous T-cell lymphomaFirst HDAC inhibitor approved by FDA
RomidepsinHistone deacetylase inhibitorPeripheral T-cell lymphomaPotent against T-cell malignancies
PanobinostatHistone deacetylase inhibitorMultiple myelomaBroad-spectrum HDAC inhibition

Resminostat's specificity towards HDAC6 and its favorable safety profile make it a promising candidate for further development in cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

349.10962727 g/mol

Monoisotopic Mass

349.10962727 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1578EUB98L

Drug Indication

Treatment of Cutaneous T-Cell Lymphoma

Pharmacology

Resminostat is an orally bioavailable inhibitor of histone deacetylases (HDACs) with potential antineoplastic activity. Resminostat binds to and inhibits HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

Other CAS

864814-88-0

Wikipedia

Resminostat

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Zhao J, Lawless MW. Resminostat: Opening the door to epigenetic treatments for liver cancer. Hepatology. 2016 Feb;63(2):668-9. doi: 10.1002/hep.27853. Epub 2015 May 29. PubMed PMID: 25891162.
2: Kitazono S, Fujiwara Y, Nakamichi S, Mizugaki H, Nokihara H, Yamamoto N, Yamada Y, Inukai E, Nakamura O, Tamura T. A phase I study of resminostat in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2015 Jun;75(6):1155-61. doi: 10.1007/s00280-015-2741-8. Epub 2015 Apr 7. PubMed PMID: 25847480.
3: Brunetto AT, Ang JE, Lal R, Olmos D, Molife LR, Kristeleit R, Parker A, Casamayor I, Olaleye M, Mais A, Hauns B, Strobel V, Hentsch B, de Bono JS. First-in-human, pharmacokinetic and pharmacodynamic phase I study of Resminostat, an oral histone deacetylase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2013 Oct 1;19(19):5494-504. doi: 10.1158/1078-0432.CCR-13-0735. Epub 2013 Sep 24. PubMed PMID: 24065624; PubMed Central PMCID: PMC3790647.
4: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity. Curr Med Chem. 2014;21(23):2642-64. PubMed PMID: 23895688.
5: Wörns MA. Systemic therapy and synergies by combination. Dig Dis. 2013;31(1):104-11. doi: 10.1159/000347202. Epub 2013 Jun 17. Review. PubMed PMID: 23797131.
6: Mandl-Weber S, Meinel FG, Jankowsky R, Oduncu F, Schmidmaier R, Baumann P. The novel inhibitor of histone deacetylase resminostat (RAS2410) inhibits proliferation and induces apoptosis in multiple myeloma (MM) cells. Br J Haematol. 2010 May;149(4):518-28. doi: 10.1111/j.1365-2141.2010.08124.x. Epub 2010 Mar 1. PubMed PMID: 20201941.

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